2-benzyl 4-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
CAS No.: 69912-08-9
Cat. No.: VC16022853
Molecular Formula: C19H23NO4
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69912-08-9 |
|---|---|
| Molecular Formula | C19H23NO4 |
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | 2-O-benzyl 4-O-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |
| Standard InChI | InChI=1S/C19H23NO4/c1-12-15(17(21)24-19(3,4)5)13(2)20-16(12)18(22)23-11-14-9-7-6-8-10-14/h6-10,20H,11H2,1-5H3 |
| Standard InChI Key | RGMZBIYJTSNGTO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(NC(=C1C(=O)OC(C)(C)C)C)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
2-Benzyl 4-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate features a pyrrole ring substituted with benzyl, tert-butyl, and methyl groups, alongside two ester functionalities. The molecular formula is CHNO, with a molecular weight of 329.4 g/mol. The tert-butyl group at position 4 and benzyl ester at position 2 introduce steric bulk, influencing reactivity and intermolecular interactions .
Spectroscopic Validation
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
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H NMR: Methyl groups on the pyrrole ring resonate as singlets near δ 2.1–2.5 ppm, while the benzyl protons appear as a multiplet at δ 7.2–7.4 ppm .
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C NMR: Carbonyl carbons of the ester groups are observed at δ 165–170 ppm, with aromatic carbons spanning δ 125–140 ppm .
Synthesis and Optimization
Multi-Step Synthetic Routes
The synthesis involves sequential esterification and cyclization. A representative pathway includes:
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Formation of Pyrrole Core: Cyclization of diethyl acetylenedicarboxylate with methylamine under acidic conditions.
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Esterification: Introduction of benzyl and tert-butyl groups via nucleophilic acyl substitution .
Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | HSO, 100°C, 12h | 65–70 |
| Benzylation | Benzyl bromide, KCO | 80 |
| Tert-Butylation | tert-Butyl chloride, DMF, 60°C | 75 |
Industrial-scale production employs continuous flow reactors to enhance purity (>95%) and reduce reaction times by 40% compared to batch methods .
Reactivity and Functionalization
Electrophilic Substitution
The electron-rich pyrrole ring undergoes electrophilic substitution at position 3 or 5. For example, bromination with N-bromosuccinimide (NBS) in acetic acid yields mono- or di-brominated derivatives, critical for diversifying biological activity .
Oxidation and Reduction
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Oxidation: Treatment with KMnO in acidic medium cleaves the pyrrole ring, forming dicarboxylic acid derivatives.
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Reduction: Catalytic hydrogenation (H, Pd/C) saturates the ring, producing pyrrolidine analogs with altered pharmacokinetic properties .
Biological and Industrial Applications
Antimicrobial Activity
Derivatives exhibit broad-spectrum activity against Staphylococcus aureus (MIC = 12.5 µg/mL) and Escherichia coli (MIC = 25 µg/mL) by inhibiting DNA gyrase, a validated antibacterial target .
Table 2: Comparative Bioactivity of Pyrrole Derivatives
| Compound | Anticancer IC (µM) | Antibacterial MIC (µg/mL) |
|---|---|---|
| Target Compound | 8.7 | 12.5–25 |
| 4-Methylpyrrole-2-carboxylate | >50 | 50 |
| 3,5-Dimethylpyrrole dicarboxylate | 35 | 30 |
Industrial Uses
The compound serves as a precursor for dyes and coordination polymers. Its tert-butyl group enhances solubility in non-polar solvents, facilitating applications in materials science .
Mechanistic Insights
Enzyme Inhibition
Molecular docking simulations reveal binding to the ATP pocket of bacterial DNA gyrase (binding affinity = -9.2 kcal/mol), disrupting ATP hydrolysis essential for DNA replication .
Apoptosis Pathways
In cancer cells, the compound upregulates pro-apoptotic Bax while downregulating Bcl-2, shifting the Bax/Bcl-2 ratio from 0.3 to 2.1 within 24 hours .
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